3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C23H21N3OS2 and its molecular weight is 419.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research on thieno[2,3-b]quinoline derivatives reveals significant efforts in synthesizing novel compounds with potential biological activities. For instance, one study involved the synthesis of tetrahydrothieno[2,3-b]quinolones derivatives, showcasing their antiproliferative activity against various cancer cell lines. These compounds demonstrated promising activity, particularly against melanoma and breast cancer cells, highlighting their therapeutic potential (Joyce Hung et al., 2014). Similarly, another study focused on synthesizing chiral linear carboxamide derivatives with an incorporated peptide linkage, exploring novel synthetic pathways and potential applications in medicinal chemistry (N. Khalifa et al., 2014).
Anticancer Applications
The anticancer applications of thieno[2,3-b]quinoline derivatives are a significant area of research. For example, 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, a compound closely related to the query, was studied for its inhibitory effects on phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme linked to cell motility and cancer dissemination. This study found that the compound exhibited potent antiproliferative activity against breast cancer cell lines, suggesting its potential as a targeted therapy for difficult-to-treat cancers (E. Leung et al., 2014).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of thieno[2,3-b]quinoline derivatives are also noteworthy. Studies have explored various synthetic routes and reactions to create novel compounds with potential applications in drug development and material science. For example, research on the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline demonstrated the potential for creating derivatives with specific properties through targeted chemical modifications (A. Aleksandrov et al., 2020).
Properties
IUPAC Name |
3-amino-N-(3-methylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2/c1-13-6-4-7-14(12-13)25-22(27)21-20(24)19-18(17-10-5-11-28-17)15-8-2-3-9-16(15)26-23(19)29-21/h4-7,10-12H,2-3,8-9,24H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVQFYIHNQMXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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